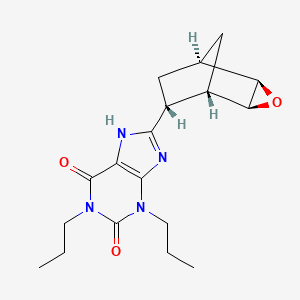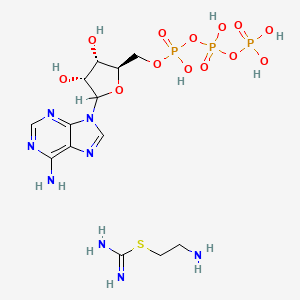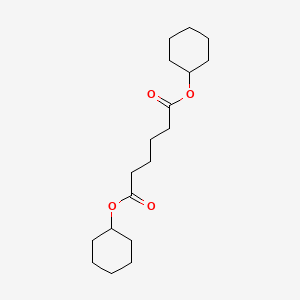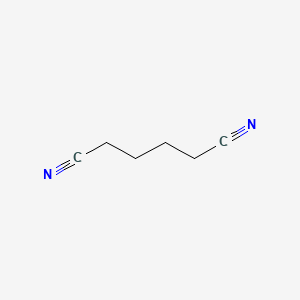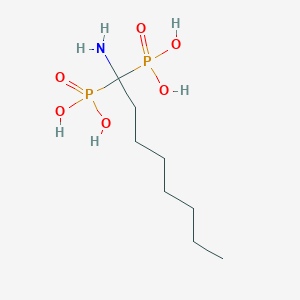
1,1-Diphosphonooctylamine
Übersicht
Beschreibung
1,1-Diphosphonooctylamine is a chemical compound with the molecular formula C8H21NO6P2 . It is categorized under the class of inhibitors .
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis . The specific chemical reactions involving 1,1-Diphosphonooctylamine are not detailed in the current literature.
Wissenschaftliche Forschungsanwendungen
Bisphosphonates: A Historical Perspective
Bisphosphonates, initially known as diphosphonates, have a rich history spanning over 40 years in medical science. These compounds, including 1,1-Diphosphonooctylamine, are stable analogs of inorganic pyrophosphate and play a significant role in treating bone diseases. The journey of bisphosphonates from bench to bedside demonstrates a successful transition from basic research to clinical application. They are now established as the primary treatment for various bone resorption diseases, such as Paget's disease, malignancy complications, and osteoporosis. Bisphosphonates inhibit bone resorption by being selectively taken up and adsorbed to mineral surfaces in bone, where they interfere with the action of bone-resorbing osteoclasts. They are classified based on their molecular modes of action, with nitrogen-containing bisphosphonates being more potent and inhibiting key enzymes of the mevalonate/cholesterol biosynthetic pathway. The significant enzyme target for bisphosphonates is farnesyl pyrophosphate synthase (FPPS), and their inhibition prevents the biosynthesis of isoprenoid compounds essential for intracellular signaling events within osteoclasts. Despite the well-established use of bisphosphonates, new applications and designer bisphosphonates continue to emerge, showing the ongoing importance of these compounds in medical science (Russell, 2011).
Clinical Development and Applications
The clinical development of bisphosphonates, including 1,1-Diphosphonooctylamine, underscores the bridge between basic science and clinical practice. These compounds' affinity for hydroxyapatite crystals has led to their broad application in diagnosing and treating various bone diseases. The historical development of bisphosphonates showcases how scientific observations at the basic level can be successfully translated into clinical applications, significantly benefiting patient care (Francis & Valent, 2007).
Therapeutic Potential and Mechanisms
1,1-Diphosphonooctylamine and similar compounds have shown promising therapeutic potential in treating bone-related malignancies. Preclinical studies suggest that bisphosphonates possess both antiosteolytic and antineoplastic properties, making them suitable for treating primary tumors and bone metastasis. The development of compounds that combine osteotropic and antineoplastic moieties is particularly promising, as it allows for adjuvant therapy of bone metastases without losing the therapeutic characteristics of the parent compounds. These findings suggest that it may be possible to design compounds well-suited for the therapeutic or prophylactic treatment of bone-related malignancies (Klenner et al., 2005).
Molecular Mechanisms of Action
The molecular mechanisms of action of bisphosphonates are increasingly understood, with nitrogen-containing bisphosphonates acting intracellularly by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins required for normal cellular function and accounts for their antitumor effects observed in vitro. Understanding these mechanisms is crucial for optimizing bisphosphonate use in clinical settings and for identifying potential direct effects on other cell types, such as tumor cells (Roelofs et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-amino-1-phosphonooctyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h2-7,9H2,1H3,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIYVTCUMQVDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-1-phosphono-octyl)-phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





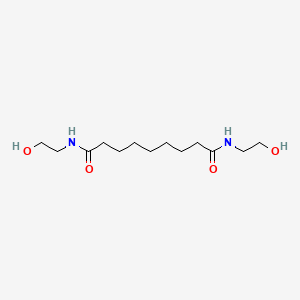



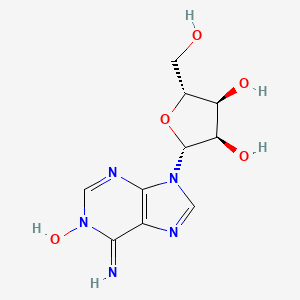
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
